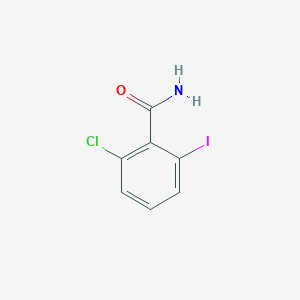

2-Chloro-6-iodobenzamide

Übersicht

Beschreibung

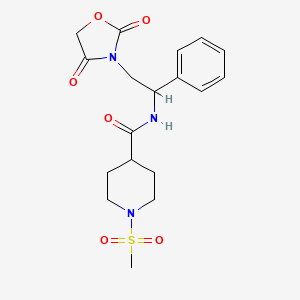

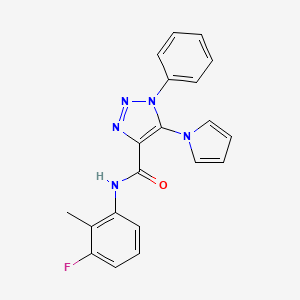

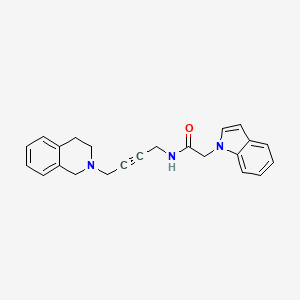

2-Chloro-6-iodobenzamide is a chemical compound with the molecular formula C7H5ClINO . It has a molecular weight of 281.48 . The compound is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of 2-Chloro-6-iodobenzamide consists of a benzene ring with an amide group (CONH2) and two halogens (chlorine and iodine) attached to it . The InChI code for the compound is 1S/C7H5ClINO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) .Physical And Chemical Properties Analysis

2-Chloro-6-iodobenzamide is a solid at room temperature . The compound should be stored in a dark place, sealed in dry, at room temperature .Wissenschaftliche Forschungsanwendungen

Copper-Catalyzed Synthesis

Copper-catalyzed tandem reactions of 2-iodobenzamides have demonstrated efficient methodologies for synthesizing complex compounds, offering insights into potential applications of 2-chloro-6-iodobenzamide in organic synthesis. For instance, the copper-catalyzed tandem reaction between 2-iodobenzamides and sodium azide provides an efficient method for synthesizing [1,2,3]triazolo[1,5-a][1,4]benzodiazepin-6(5H)-ones, suggesting a similar approach could be employed with 2-chloro-6-iodobenzamide for synthesizing related compounds (Wan-li Chen et al., 2015).

Crystal Engineering

The study of crystal engineering utilizing hydrogen and halogen bonds highlights the relevance of halogenated benzamides in designing novel crystal structures. Research demonstrates how molecular tapes mediated via hydrogen and halogen interactions can be used in crystal design, suggesting 2-chloro-6-iodobenzamide could play a role in developing materials with specific crystal properties (B. K. Saha et al., 2005).

Intramolecular Cyclization

Palladium-catalyzed intramolecular cyclization of 2-iodobenzamides has been shown to be an efficient synthesis method for 3-acyl isoindolin-1-ones, which could potentially apply to 2-chloro-6-iodobenzamide for synthesizing similarly structured organic compounds (Wan-li Chen et al., 2013).

Oxidation Catalyst

A 2-iodobenzamide has been developed as a catalyst for the oxidation of alcohols at room temperature, indicating the potential for 2-chloro-6-iodobenzamide to serve as a catalyst in similar oxidation reactions, offering an efficient pathway to convert alcohols into their corresponding carbonyl compounds with excellent yields (T. Yakura et al., 2014).

Radioiodination for Imaging

The synthesis and optimization of a new benzamide derivative for malignant melanoma imaging demonstrates the significance of iodobenzamides in developing diagnostic tools. This research provides a foundation for exploring 2-chloro-6-iodobenzamide in the synthesis of analogues aimed at targeting specific diseases for imaging purposes (S. Kandil et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-chloro-6-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClINO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSMVPXUCURIBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-iodobenzamide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2777230.png)

![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2777231.png)

![2-Bromo-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2777241.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2777242.png)

![(E)-1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-4-styrylpyridin-1-ium bromide](/img/structure/B2777243.png)

![1-(4-ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2777251.png)